molecular formula C17H13N3OS B11193892 2-(3-Methoxyphenyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

2-(3-Methoxyphenyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B11193892
M. Wt: 307.4 g/mol
InChI Key: RYVRSEPRRFOWPQ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a phenyl group attached to the imidazo[2,1-b][1,3,4]thiadiazole core. The presence of sulfur and nitrogen atoms in the thiadiazole ring contributes to its diverse chemical and biological properties.

Preparation Methods

The synthesis of 2-(3-Methoxyphenyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole derivative. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetonitrile.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(3-Methoxyphenyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic rings.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Methoxyphenyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and disrupt its replication, leading to the inhibition of cell growth and proliferation . Additionally, it can interact with enzymes and proteins involved in key biological processes, such as signal transduction and metabolic pathways. The presence of the methoxyphenyl and phenyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

2-(3-Methoxyphenyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core but differ in the substituents attached to the ring.

    Imidazo[2,1-b][1,3,4]thiadiazole derivatives: These compounds have similar structures but may contain different substituents on the imidazo and thiadiazole rings.

The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H13N3OS

Molecular Weight

307.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13N3OS/c1-21-14-9-5-8-13(10-14)16-19-20-11-15(18-17(20)22-16)12-6-3-2-4-7-12/h2-11H,1H3

InChI Key

RYVRSEPRRFOWPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=C(N=C3S2)C4=CC=CC=C4

Origin of Product

United States

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